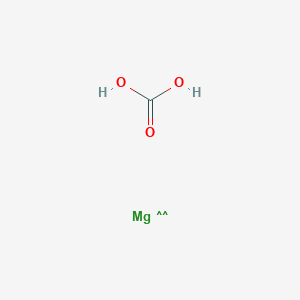

Carbonic acid, magnesium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbonic acid, magnesium salt, commonly known as magnesium carbonate, is an inorganic salt that appears as a colorless or white solid. It is naturally found in minerals such as magnesite and is used in various industrial applications. Magnesium carbonate is known for its role in antacids and as a drying agent due to its ability to absorb moisture from the air .

准备方法

Synthetic Routes and Reaction Conditions

Magnesium carbonate can be synthesized through several methods:

Reaction of Magnesium Hydroxide with Carbon Dioxide: This method involves passing carbon dioxide gas through a suspension of magnesium hydroxide in water, resulting in the formation of magnesium carbonate and water[ \text{Mg(OH)}_2 + \text{CO}_2 \rightarrow \text{MgCO}_3 + \text{H}_2\text{O} ]

Reaction of Magnesium Sulfate with Sodium Carbonate: This method involves mixing aqueous solutions of magnesium sulfate and sodium carbonate, leading to the precipitation of magnesium carbonate[ \text{MgSO}_4 + \text{Na}_2\text{CO}_3 \rightarrow \text{MgCO}_3 + \text{Na}_2\text{SO}_4 ]

Industrial Production Methods

Industrially, magnesium carbonate is often produced by mining magnesite (magnesium carbonate mineral) and then purifying it. Another method involves the carbonation of magnesium hydroxide derived from seawater or brine .

化学反应分析

Types of Reactions

Magnesium carbonate undergoes several types of chemical reactions, including:

Acid-Base Reactions: Magnesium carbonate reacts with acids to form magnesium salts, carbon dioxide, and water. For example, with hydrochloric acid[ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Thermal Decomposition: When heated, magnesium carbonate decomposes to form magnesium oxide and carbon dioxide[ \text{MgCO}_3 \rightarrow \text{MgO} + \text{CO}_2 ]

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with magnesium carbonate.

Heat: Thermal decomposition requires high temperatures, typically above 350°C.

Major Products

Magnesium Salts: Such as magnesium chloride, magnesium sulfate.

Carbon Dioxide: Released during acid-base reactions and thermal decomposition.

科学研究应用

Magnesium carbonate has a wide range of applications in scientific research:

Chemistry: Used as a drying agent and in the preparation of other magnesium compounds.

Biology: Employed in cell culture media and as a supplement in nutrient formulations.

Medicine: Utilized as an antacid to relieve heartburn and indigestion.

作用机制

Magnesium carbonate acts primarily by neutralizing stomach acid. When ingested, it reacts with hydrochloric acid in the stomach to form magnesium chloride, carbon dioxide, and water, thereby reducing acidity and providing relief from heartburn and indigestion . The reaction can be represented as: [ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

相似化合物的比较

Magnesium carbonate is often compared with other carbonates and magnesium salts:

Calcium Carbonate: Similar in its use as an antacid but has different solubility and reactivity properties.

Sodium Carbonate: Used in different industrial applications such as glass manufacturing and water softening.

Magnesium Hydroxide: Another antacid with similar applications but different chemical properties and reactivity.

List of Similar Compounds

- Calcium carbonate

- Sodium carbonate

- Magnesium hydroxide

- Barium carbonate

- Strontium carbonate

Magnesium carbonate stands out due to its unique combination of properties, including its relatively low solubility in water and its ability to act as a drying agent.

属性

CAS 编号 |

7757-69-9 |

|---|---|

分子式 |

CH2MgO3 |

分子量 |

86.33 g/mol |

IUPAC 名称 |

magnesium;carbonate |

InChI |

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4); |

InChI 键 |

XNEYCQMMVLAXTN-UHFFFAOYSA-N |

规范 SMILES |

C(=O)(O)O.[Mg] |

沸点 |

Decomposes (NIOSH, 2024) Decomposes decomposes |

颜色/形态 |

Light, bulky, white powder |

密度 |

2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |

熔点 |

662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |

物理描述 |

Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide. Dry Powder Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid Odourless, light, white friable masses or as a bulky white powder White, odorless, crystalline powder; [NIOSH] WHITE POWDER. White, odorless, crystalline powder. |

相关CAS编号 |

7757-69-9 |

溶解度 |

0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |

蒸汽压力 |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

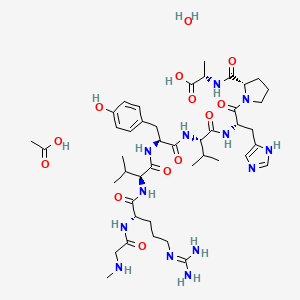

![sodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10774683.png)

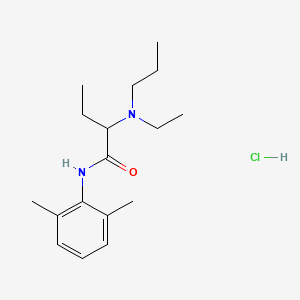

![2-(9H-xanthen-9-ylsulfanyl)-N-{2-[2-(9H-xanthen-9-ylsulfanyl)propanamido]ethyl}propanamide](/img/structure/B10774685.png)

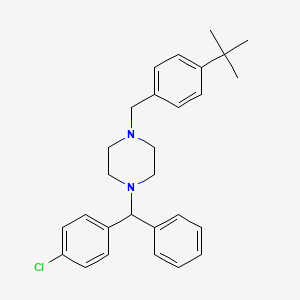

![4-(cyclohexylmethyl)-1-[1-[2-[(2,3-dioxo-6-propan-2-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774687.png)

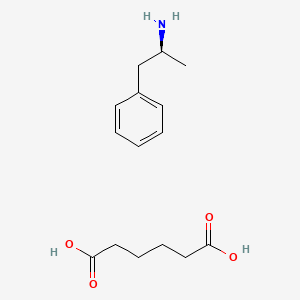

![(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[1-[3-[4-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methanimine](/img/structure/B10774700.png)

![bis[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10774709.png)